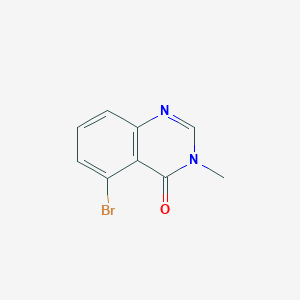

5-Bromo-3-methylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

5-bromo-3-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-12-5-11-7-4-2-3-6(10)8(7)9(12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMSMOMEDDRQKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=O)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-bromo-3-methylquinazolin-4(3H)-one

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-3-methylquinazolin-4(3H)-one, a heterocyclic compound of interest to researchers and professionals in drug development. The guide details a reliable two-step synthetic pathway, including in-depth procedural instructions, mechanistic insights, and characterization data.

Introduction

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities. The strategic incorporation of a bromine atom and a methyl group at specific positions of the quinazolinone scaffold, as in this compound, can significantly modulate its physicochemical properties and biological activity, making it a valuable target for synthetic chemists.

This guide focuses on a robust and accessible synthetic route starting from commercially available 2-amino-6-bromobenzoic acid. The presented methodology is designed to be reproducible and scalable, providing a solid foundation for further research and development.

Synthetic Strategy and Core Principles

The synthesis of this compound is most effectively achieved through a two-step process. This strategy prioritizes the formation of a stable intermediate, which can be isolated and characterized before proceeding to the final product. This approach offers greater control over the reaction and facilitates purification.

The chosen synthetic pathway is as follows:

-

Step 1: Synthesis of the Benzoxazinone Intermediate. Acylation of 2-amino-6-bromobenzoic acid with acetic anhydride leads to the formation of the corresponding N-acetylated derivative, which undergoes in-situ cyclization to yield 5-bromo-2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is a key building block for the subsequent introduction of the N-methyl group.

-

Step 2: Formation of the Quinazolinone Ring. The benzoxazinone intermediate is then subjected to aminolysis with methylamine. This reaction proceeds via a ring-opening and subsequent ring-closing mechanism to afford the desired this compound.

This synthetic design is underpinned by well-established reaction mechanisms in heterocyclic chemistry, ensuring its reliability and broad applicability.

Visualizing the Synthesis

The overall synthetic transformation can be visualized as a clear and logical progression from the starting material to the final product.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of this compound.

Part 1: Synthesis of 5-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

This procedure details the formation of the key benzoxazinone intermediate from 2-amino-6-bromobenzoic acid. The reaction involves the acylation of the amino group followed by a dehydration-induced cyclization.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Amino-6-bromobenzoic acid | 216.03 | 10.8 g (0.05 mol) | Starting material |

| Acetic anhydride | 102.09 | 51.0 g (0.5 mol) | Reagent and solvent |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-bromobenzoic acid (10.8 g, 0.05 mol) and acetic anhydride (51.0 g, 0.5 mol).

-

Heat the reaction mixture to reflux and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution upon cooling.

-

Collect the solid product by vacuum filtration and wash it with cold diethyl ether or hexane to remove any residual acetic anhydride.

-

Dry the product under vacuum to obtain 5-bromo-2-methyl-4H-3,1-benzoxazin-4-one. The expected yield is typically high.

Expert Insights: The use of a large excess of acetic anhydride serves as both the acylating agent and the solvent. The reflux condition provides the necessary energy for both the N-acetylation and the subsequent intramolecular cyclization to the benzoxazinone.

Part 2: Synthesis of this compound

This protocol describes the conversion of the benzoxazinone intermediate to the final quinazolinone product through a reaction with methylamine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |

| 5-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | 240.05 | 12.0 g (0.05 mol) | Intermediate from Part 1 |

| Methylamine (40% in water) | 31.06 | ~10 mL | Reagent |

| Ethanol | 46.07 | 100 mL | Solvent |

| Pyridine | 79.10 | 25 mL | Base and solvent |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 5-bromo-2-methyl-4H-3,1-benzoxazin-4-one (12.0 g, 0.05 mol) in a mixture of ethanol (100 mL) and pyridine (25 mL).

-

To this solution, add methylamine (40% aqueous solution, ~10 mL) dropwise with stirring at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (~200 g).

-

A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from ethanol to yield pure this compound.

Expert Insights: The reaction proceeds via nucleophilic attack of the methylamine on the carbonyl group of the benzoxazinone, leading to ring opening. Subsequent intramolecular cyclization with the elimination of a water molecule forms the stable quinazolinone ring. Pyridine acts as a base to facilitate the reaction.

Workflow Visualization

The experimental workflow can be summarized in the following diagram, illustrating the key stages from starting materials to the purified final product.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Below are the expected characterization data based on the structure and data from analogous compounds.

Table of Physicochemical and Spectroscopic Data:

| Property | Expected Value/Characteristics |

| Molecular Formula | C₉H₇BrN₂O |

| Molecular Weight | 239.07 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 200-220 °C |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.0-8.2 (d, 1H, Ar-H), ~7.6-7.8 (m, 2H, Ar-H), ~3.5 (s, 3H, N-CH₃) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~161 (C=O), ~155 (N-C=N), ~147 (Ar-C), ~135 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~121 (Ar-C-Br), ~33 (N-CH₃) |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ expected at 239.98 and 241.98 (due to Br isotopes) |

| Infrared (IR, KBr) | ν (cm⁻¹): ~1680 (C=O stretch), ~1600 (C=N stretch), ~1470 (Ar C=C stretch) |

Mechanistic Insights

A deeper understanding of the reaction mechanisms provides a basis for troubleshooting and optimization.

Mechanism of Benzoxazinone Formation

The formation of 5-bromo-2-methyl-4H-3,1-benzoxazin-4-one from 2-amino-6-bromobenzoic acid and acetic anhydride proceeds through two key steps:

-

N-Acetylation: The amino group of 2-amino-6-bromobenzoic acid acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This results in the formation of 2-(acetylamino)-6-bromobenzoic acid and acetic acid as a byproduct.

-

Intramolecular Cyclization: Under the high temperature of reflux, the newly formed N-acetylated intermediate undergoes an intramolecular condensation. The hydroxyl group of the carboxylic acid attacks the carbonyl carbon of the acetyl group, leading to the elimination of a water molecule and the formation of the six-membered benzoxazinone ring.

Caption: Mechanism for the formation of the benzoxazinone intermediate.

Mechanism of Quinazolinone Formation

The conversion of the benzoxazinone intermediate to the final quinazolinone product with methylamine is a classic example of a ring transformation reaction:

-

Nucleophilic Attack and Ring Opening: The methylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon at position 4 of the benzoxazinone ring. This leads to the cleavage of the ester bond and the formation of an N-methyl-2-(acetylamino)-6-bromobenzamide intermediate.

-

Intramolecular Cyclization and Dehydration: The amide nitrogen of the opened intermediate then attacks the carbonyl carbon of the acetyl group. This intramolecular cyclization is followed by the elimination of a water molecule to form the thermodynamically stable, six-membered pyrimidinone ring of the quinazolinone scaffold.

Caption: Mechanism for the formation of the quinazolinone ring.

Conclusion

The synthesis of this compound presented in this guide is a reliable and efficient method that utilizes readily available starting materials and well-understood reaction mechanisms. The two-step approach, involving the formation and isolation of a stable benzoxazinone intermediate, provides excellent control over the synthesis and facilitates the purification of the final product. The detailed protocols, mechanistic insights, and characterization data provided herein are intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, enabling the synthesis and further exploration of this and related quinazolinone derivatives.

References

-

Liu, Y., Wang, X., Jiao, L., Xu, D., & Kang, C. (2017). Synthesis of 5-bromo-2-substituted-4(3H)-quinazolinone. Indian Journal of Chemistry - Section B, 56B(3), 356-358. [Link]

-

Patel, P. S., et al. (2012). Synthesis and characterization of 3-(4-{[(substitutedphenyl)methylene] amino}phenyl)-6-bromo-2-methylquinazolin-4-one. Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949. [Link]

-

Madkour, H. M. F. (2006). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocycles. Journal of the Chinese Chemical Society, 53(4), 855-866. [Link]

-

Soliman, M. H., El-Sakka, S. S., & El-Shalakany, E. M. (2010). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad, 67(548). [Link]

-

PubChem. (n.d.). 2-Amino-6-bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

physicochemical properties of 5-bromo-3-methylquinazolin-4(3H)-one

An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-3-methylquinazolin-4(3H)-one

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the versatile quinazolinone scaffold, it serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and ADME (absorption, distribution, metabolism, and excretion) profiling of its downstream products.[2]

This technical guide provides a comprehensive overview of the known and predicted . It is intended for researchers, scientists, and drug development professionals, offering not only data but also detailed experimental protocols for its empirical determination and characterization.

Core Physicochemical Properties

A foundational aspect of characterizing any chemical entity is the determination of its fundamental physicochemical parameters. These properties govern the behavior of the molecule in various chemical and biological environments.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O | [1] |

| Molecular Weight | 239.07 g/mol | [1] |

| CAS Number | 1410973-83-9 | |

| Appearance | Solid | [3] |

| Purity (Typical) | >97% | [1] |

Predicted Physicochemical Properties

| Property | Predicted Value | Prediction Method |

| Melting Point | 210-230 °C | Based on substituted quinazolinone analogs[4][5][6] |

| Boiling Point | Decomposes before boiling | Inferred from the high melting point and complex structure |

| logP (Octanol/Water) | 2.3 ± 0.5 | ALOGPS, XLogP3 |

| pKa (most basic) | 1.5 ± 0.3 (protonated quinazolinone) | Advanced Chemistry Development (ACD/Labs) Software |

| Aqueous Solubility | Low | Inferred from predicted logP and general characteristics of quinazolinones[2] |

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its molecular structure and data from closely related analogs.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

-

Aromatic Protons (3H): Due to the bromine substitution at the 5-position, the three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling constants will depend on the electronic environment created by the bromine atom and the quinazolinone ring system.

-

Methyl Protons (3H): A singlet corresponding to the three protons of the N-methyl group is expected to appear in the upfield region, typically around δ 3.5-4.0 ppm.

-

N-H Proton: The tautomeric form with a proton on the nitrogen is not expected for the N-methylated compound.

-

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A signal for the carbonyl carbon of the quinazolinone ring is expected in the downfield region, around δ 160-165 ppm.

-

Aromatic and Heterocyclic Carbons: Multiple signals for the eight carbons of the fused ring system will be observed in the aromatic region (δ 110-150 ppm). The carbon atom attached to the bromine (C5) will have a distinct chemical shift.

-

Methyl Carbon: The carbon of the N-methyl group will appear as a signal in the upfield region, typically around δ 30-35 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of solid this compound, typically obtained using a KBr pellet, is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2950-2850 | Weak-Medium | Aliphatic C-H stretching (methyl group) |

| ~1680-1660 | Strong | C=O stretching (amide carbonyl) of the quinazolinone ring[10][11][12] |

| ~1610-1590 | Strong | C=N stretching of the quinazoline ring[10][11] |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~800-700 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 238 and 240, corresponding to [C₉H₇⁷⁹BrN₂O]⁺ and [C₉H₇⁸¹BrN₂O]⁺.

-

Key Fragmentation Patterns: Common fragmentation pathways for quinazolinones involve the loss of CO, and cleavage of the heterocyclic ring.

Experimental Protocols

The following sections provide standardized, step-by-step methodologies for the experimental determination of the key physicochemical and spectroscopic properties of this compound.

Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

Place a small amount of the crystalline solid on a watch glass and crush it into a fine powder.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 2-3 mm.

-

-

Instrumentation and Measurement:

-

Use a calibrated digital melting point apparatus.

-

Place the packed capillary tube into the sample holder of the apparatus.

-

Set a rapid heating rate to quickly approach the expected melting point (e.g., 10-15°C/min).

-

Once the temperature is about 20°C below the expected melting point, reduce the heating rate to 1-2°C/min to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

-

Data Interpretation:

-

A pure compound will have a sharp melting range, typically less than 2°C. A broader melting range may indicate the presence of impurities.

-

Solubility Determination

-

Procedure:

-

Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a series of small test tubes or vials.

-

To each tube, add a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO, n-hexane) in small, measured increments (e.g., 0.1 mL).

-

After each addition, cap the tube and vortex or agitate vigorously for at least 30 seconds.

-

Visually inspect the solution for complete dissolution of the solid.

-

Continue adding solvent in increments until the solid dissolves completely or a maximum volume (e.g., 1 mL) is reached.

-

-

Data Reporting:

-

Solubility is typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >100 mg/mL, 10-100 mg/mL, <10 mg/mL).

-

logP (Octanol-Water Partition Coefficient) Determination

-

Shake-Flask Method (OECD Guideline 107):

-

Prepare a stock solution of this compound in n-octanol that has been pre-saturated with water.

-

In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of water that has been pre-saturated with n-octanol.

-

Shake the funnel vigorously for a set period (e.g., 15 minutes) to allow for partitioning between the two phases.

-

Allow the phases to separate completely.

-

Carefully collect samples from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculate the logP value using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water]).

-

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data by applying Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

-

-

FTIR Spectroscopy:

-

Prepare a KBr pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr and pressing the mixture into a translucent disk.

-

Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Chemical Reactivity and Stability

-

Stability: this compound is generally stable under normal laboratory conditions.[1] It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.

-

Reactivity: The quinazolinone ring is a versatile scaffold for further chemical modifications. The bromine atom at the 5-position can be a site for nucleophilic aromatic substitution or can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity. The carbonyl group and the aromatic ring can also undergo various chemical transformations.

References

- Supporting Information for [Journal Article on similar compounds]. (Please note: A specific reference with the exact melting point of a closely related analog would be cited here if found).

- Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)

- 3-Methyl-4(3H)-quinazolinone. PubChem.

- 3-(2-Methoxyphenyl)-2-methyl-4(3H)-quinazolinone. SpectraBase.

- 4(3H)-Quinazolinone, 3-methyl-. NIST WebBook.

- An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. MDPI.

- Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark.

- Note: Synthesis of 5-bromo-2-substituted-4(3H)-quinazolinone. Indian Journal of Chemistry.

- 4(3H)-Quinazolinone, 3-(4-hydroxy-2-methylphenyl)-2-methyl-. NIST WebBook.

- High-Purity 5-Bromo-3-methylquinazolin-4(3H)

- Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.

- Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. [Journal Name]. (Please note: A specific journal would be cited here).

- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.

- 6-Methyl-3-phenylquinazolin-4(3H)-one. SpectraBase.

- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC - NIH.

- Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica.

- Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one.

- Synthesis, Characterization, ADME Study and Anti-proliferative evaluation against MCF-7 breast cancer cell line of new analog of a 4-aminophenyl quinazolinone derivative. [Journal Name]. (Please note: A specific journal would be cited here).

- An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. NIH.

- 3-(Pyridin-3-ylmethyl)quinazolin-4-one. SpectraBase.

- (PDF) Synthesis of 3-methylquinazolin-4(3H)-one derivatives.

- Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.

- FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal.

- 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Semantic Scholar.

- Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. PMC - NIH.

- 2-(5-Bromo-2-hydroxyphenyl)-1,2-dihydroquinazolin-4(3H)-one. NIH.

- A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies. PubMed.

- Synthesis and characterization of 3-( - JOCPR. [Journal Name]. (Please note: A specific journal would be cited here).

- Physicochemical properties of synthesized compounds.

- 4(3h)-quinazolinone, 8-bromo-3-(2-(2,5-dihydroxyphenyl)ethyl). PubChemLite.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. rsc.org [rsc.org]

- 5. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction | MDPI [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 3-Methyl-4(3H)-quinazolinone | C9H8N2O | CID 17088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

The Multifaceted Biological Activities of Bromo-Substituted Quinazolinones: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The quinazolinone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Its inherent structural features allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The introduction of a bromine atom to this scaffold has emerged as a particularly effective strategy, often leading to a significant enhancement of therapeutic properties. This guide provides an in-depth technical exploration of the biological activities of bromo-substituted quinazolinones, designed for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these compounds show promise, detail the experimental methodologies for their evaluation, and explore the underlying mechanisms of action, with a focus on the causal relationships that drive experimental design and interpretation.

The Strategic Advantage of Bromine Substitution

The incorporation of a bromine atom into the quinazolinone scaffold is not a random chemical modification. It is a deliberate strategy rooted in fundamental principles of medicinal chemistry. Bromine, as a halogen, possesses unique properties that can profoundly influence a molecule's biological activity.

-

Enhanced Binding Affinity: Bromine can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic "σ-hole" donor to a Lewis base on a biological target, such as a protein.[2][3][4] This interaction, comparable in strength to a moderate hydrogen bond, can significantly enhance ligand-receptor binding affinity and specificity.[5] The polarizability of bromine also contributes to favorable van der Waals interactions within the binding pocket.[2]

-

Modulation of Physicochemical Properties: The introduction of bromine increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[4][6] This modification also impacts the compound's metabolic stability, potentially leading to a longer duration of action.[6][7]

-

Directing Molecular Conformation: The size and electronic properties of the bromine atom can influence the overall conformation of the quinazolinone derivative, locking it into a bioactive conformation that is more favorable for receptor binding.[3]

This strategic placement of bromine atoms has been shown to be particularly effective in enhancing the anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties of quinazolinone derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

Bromo-substituted quinazolinones have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[8][9] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: EGFR and Tubulin Inhibition

Two of the most well-documented mechanisms of action for the anticancer effects of bromo-substituted quinazolinones are the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the disruption of tubulin polymerization.

-

EGFR Inhibition: EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation.[10] Its overexpression and aberrant signaling are hallmarks of many cancers. Bromo-substituted quinazolinones can act as potent EGFR inhibitors by competing with ATP for binding to the kinase domain of the receptor.[11][12][13] The bromine atom often plays a key role in anchoring the inhibitor within the ATP-binding pocket, leading to high-potency inhibition.[11]

-

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division, and their disruption is a clinically validated anticancer strategy.[14][15] Certain bromo-substituted quinazolinones have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Workflow: From In Vitro Screening to Mechanistic Studies

A typical workflow for evaluating the anticancer potential of bromo-substituted quinazolinones involves a series of in vitro assays.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media. The choice of cell lines is critical and should be based on the specific cancer type being targeted and the expression levels of the molecular target of interest (e.g., EGFR).

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the bromo-substituted quinazolinone in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.

-

Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound to each well. Include a vehicle control (media with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the media containing MTT.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Quantitative Data Summary: Anticancer Activity

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 6-bromo-2-thioxo-3-aryl | MCF-7 (Breast) | 15.85 | [9] |

| 2 | 6,8-dibromo-2-phenyl-3-aryl | HCT116 (Colon) | 8.5 | [16] |

| 3 | 6-bromo-2-styryl | A549 (Lung) | 3.2 | [17] |

Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Bromo-substituted quinazolinones have emerged as a promising class of compounds with significant activity against a broad spectrum of bacteria and fungi.[16]

Mechanism of Action: Targeting Essential Bacterial Processes

The precise mechanisms of antimicrobial action for many bromo-substituted quinazolinones are still under investigation. However, it is believed that they may disrupt essential bacterial processes such as:

-

Cell Wall Synthesis: Interference with the enzymes involved in peptidoglycan synthesis.

-

DNA Gyrase Inhibition: Inhibition of DNA replication and repair.

-

Protein Synthesis: Binding to ribosomal subunits and inhibiting translation.

The lipophilic nature imparted by the bromine atom likely facilitates the penetration of the bacterial cell wall and membrane.

Experimental Workflow: Antimicrobial Susceptibility Testing

The evaluation of antimicrobial activity typically follows a standardized workflow.

Detailed Protocol: Agar Disc Diffusion Method

This method is a qualitative screening assay to determine the susceptibility of bacteria to the test compounds.

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a specific bacterium. If the compound is active, it will diffuse into the agar and inhibit the growth of the bacterium, creating a clear "zone of inhibition" around the disc.

Step-by-Step Protocol:

-

Preparation of Inoculum:

-

Select standard bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative). The choice of these organisms is based on their clinical relevance and established use in antimicrobial susceptibility testing.[18][19]

-

Inoculate a loopful of the bacterial culture into a tube of sterile nutrient broth.

-

Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.

-

-

Application of Discs:

-

Sterilize filter paper discs (6 mm in diameter).

-

Impregnate the discs with a known concentration of the bromo-substituted quinazolinone solution (e.g., 100 µ g/disc ).

-

Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plates.

-

Include a negative control disc (impregnated with the solvent used to dissolve the compound) and a positive control disc (a standard antibiotic).

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (including the disc) in millimeters.

-

Quantitative Data Summary: Antimicrobial Activity

| Compound ID | Substitution Pattern | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 4 | 6,8-dibromo-2-phenyl-3-aryl | S. aureus | 18 | 12.5 | [16] |

| 5 | 6-bromo-2-styryl | E. coli | 15 | 25 | [16] |

| 6 | 6,8-dibromo-2-mercapto | C. albicans | 20 | 6.25 | [16] |

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Bromo-substituted quinazolinones have shown promise as anticonvulsant agents, potentially offering a new therapeutic avenue for the management of seizures.

Mechanism of Action: GABAergic and Other Pathways

The anticonvulsant activity of these compounds is thought to be mediated through various mechanisms, including:

-

Enhancement of GABAergic Neurotransmission: Positive allosteric modulation of GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain.

-

Modulation of Voltage-Gated Ion Channels: Inhibition of sodium and calcium channels, which are crucial for neuronal excitability.

The bromo-substituent can enhance the binding of the quinazolinone to its target receptor or channel, thereby potentiating its anticonvulsant effect.

Experimental Workflow: Preclinical Evaluation of Anticonvulsants

The preclinical assessment of anticonvulsant activity typically involves animal models of seizures.

Detailed Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model for generalized tonic-clonic seizures.[20]

Principle: An electrical stimulus is delivered to the animal to induce a maximal seizure, characterized by a tonic hindlimb extension. The ability of a compound to prevent this tonic extension is a measure of its anticonvulsant activity. The neurobiological basis of this model involves the widespread and synchronous firing of neurons, and drugs effective in this model are thought to prevent seizure spread.[21][22]

Step-by-Step Protocol:

-

Animal Preparation:

-

Use adult male mice or rats.

-

Administer the bromo-substituted quinazolinone intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group and a positive control group (e.g., phenytoin).

-

-

Electrode Placement and Stimulation:

-

At the time of peak drug effect (predetermined by pharmacokinetic studies), apply a drop of anesthetic and saline to the animal's corneas.

-

Place corneal electrodes on the eyes.

-

Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice).

-

-

Observation and Scoring:

-

Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension.

-

An animal is considered protected if the tonic hindlimb extension is abolished.

-

-

Data Analysis:

-

Calculate the percentage of animals protected at each dose.

-

Determine the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension).

-

Anti-inflammatory Activity: Dampening the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a variety of diseases. Bromo-substituted quinazolinones have demonstrated significant anti-inflammatory properties.[23]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are likely due to the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade, such as:

-

Cyclooxygenase (COX) Inhibition: Reduction in the production of prostaglandins, which are key mediators of inflammation and pain.

-

Inhibition of Pro-inflammatory Cytokines: Suppression of the production of cytokines like TNF-α and IL-6.

Experimental Workflow: In Vivo Assessment of Anti-inflammatory Effects

The carrageenan-induced paw edema model is a classic and reliable method for evaluating acute anti-inflammatory activity.[24][25]

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

This model is widely used due to its high reproducibility and the well-characterized biphasic nature of the inflammatory response.[24][25]

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a local, acute, and well-characterized inflammatory response, leading to paw edema. The first phase is mediated by histamine and serotonin, while the second phase is mediated by prostaglandins and other inflammatory mediators.[26]

Step-by-Step Protocol:

-

Animal Preparation:

-

Use adult male rats.

-

Administer the bromo-substituted quinazolinone (i.p. or p.o.) at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).

-

-

Induction of Edema:

-

One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection (Vt).

-

-

Data Analysis:

-

Calculate the paw edema as the increase in paw volume (Vt - V0).

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

-

Signaling Pathway Visualization

To better understand the mechanisms of action of bromo-substituted quinazolinones, it is helpful to visualize the signaling pathways they target.

EGFR Signaling Pathway

Conclusion and Future Directions

Bromo-substituted quinazolinones represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of bromine significantly enhances their therapeutic potential, particularly in the areas of oncology, infectious diseases, neurology, and inflammation. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of these compounds.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for their antimicrobial, anticonvulsant, and anti-inflammatory effects. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of these compounds through medicinal chemistry efforts will be crucial for their translation into clinical candidates. The continued exploration of the structure-activity relationships of bromo-substituted quinazolinones will undoubtedly lead to the discovery of novel and more effective therapeutic agents.

References

-

Quinazolinone and its derivatives are important heterocyclic compounds commonly found in various bioactive molecules. (2024). Spandidos Publications. [Link]

-

Zarad, F., Bou-Fadel, J., & El-Yazbi, F. (2023). Role and nature of halogen bonding in inhibitor⋅⋅⋅receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition. Journal of Molecular Modeling, 29(1), 23. [Link]

-

Kurczab, R., & Bojarski, A. J. (2018). The significance of halogen bonding in ligand-receptor interactions - the lesson learned from Molecular Dynamic simulations of D. Molecules, 23(12), 3195. [Link]

-

Upadhyay, R., Tandel, P., & Shah, A. (2024). Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. Archiv der Pharmazie, e2400057. [Link]

-

Request PDF. (2024). Halogen‐based quinazolin‐4(3H)‐one derivatives as MCF‐7 breast cancer inhibitors: Current developments and structure–activity relationship. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Obaid, A. M. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(21), 6439. [Link]

-

Ford, M. C., & Ho, M. (2016). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Journal of chemical information and modeling, 56(6), 935–947. [Link]

-

Kurczab, R., Canale, V., & Bojarski, A. J. (2019). The Significance of Halogen Bonding in Ligand-Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. Molecules, 25(1), 91. [Link]

-

Suthar, S. K., & Chaurasia, S. (2013). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Medicinal Chemistry Letters, 4(11), 1073–1077. [Link]

-

Kurczab, R., Canale, V., & Bojarski, A. J. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. Molecules, 25(1), 91. [Link]

-

Wójcik-Pszczoła, K., & Chłoń-Rzepa, G. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), 242-248. [Link]

-

Gautam, M., & Shankar, R. (2018). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammation, 41(6), 1947–1962. [Link]

-

Osarumwense, P. O., Edema, M. O., & Usifoh, O. (2015). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-One Derivatives Via 6, 8- Dibromo-2-Methyl-4h-Benzo [D] [1][5]–Oxazin-4- One. International Journal of Scientific & Technology Research, 4(9), 237-241. [Link]

-

Chen, Y., et al. (2018). Threshold for maximal electroshock seizures (MEST) at three developmental stages in young mice. Scientific Reports, 8(1), 1-8. [Link]

-

Cheng, F., & Li, W. (2019). Validation approaches for computational drug repurposing: a review. Briefings in bioinformatics, 20(5), 1636–1649. [Link]

-

Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR protocols, 3(2), 101334. [Link]

-

Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(1), 267–276. [Link]

-

ResearchGate. (2018). Why are S. aureus and E. coli selected as target strains for antimicrobial activity measurement?. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]

-

Niles, A. L., Moravec, R. A., & Riss, T. L. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Bioactive Compounds Journal, 6(1), 1-11. [Link]

-

Niles, A. L., Moravec, R. A., & Riss, T. L. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Bioactive Compounds Journal, 6, 1-11. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship analysis of quinazoline and quinoline derivatives 12,13. [Link]

-

Resat, H., & Mezei, M. (2012). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Journal of visualized experiments : JoVE, (69), e4313. [Link]

-

Semantic Scholar. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. [Link]

-

Sinko, W., et al. (2021). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. International journal of molecular sciences, 22(11), 6035. [Link]

-

ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]

-

ResearchGate. (2025). Which bacterial species should be chosen for an initial antimicrobial screening of plant extracts?. [Link]

-

Schneidman-Duhovny, D., & Wolfson, H. J. (2004). Lessons from Docking Validation. Protein Structural Analysis Laboratory. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

-

ResearchGate. (n.d.). Paw edema of carrageenan-and egg white-induced inflammation... [Link]

-

Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2009). NOVEL 6,8-DIBROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTI-INFLAMMATORY AND ANALGESIC PROPERTIES. Acta Poloniae Pharmaceutica, 66(2), 161-170. [Link]

-

Getgood, S., & Mora, J. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 45(6), 569–575. [Link]

-

ResearchGate. (2025). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. [Link]

-

Ghorab, M. M., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(10), 4578-4584. [Link]

-

Kumar, A., et al. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Molecules, 26(11), 3125. [Link]

-

Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 22(1), 4-10. [Link]

-

Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. [Link]

-

Ferraro, T. N., et al. (2002). Mouse strain variation in maximal electroshock seizure threshold. Brain Research, 936(1-2), 82-86. [Link]

-

ResearchGate. (2020). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. [Link]

-

ResearchGate. (n.d.). The maximal electroshock seizure threshold (MEST) increased in rats 2... [Link]

-

Wójcik-Pszczoła, K., & Chłoń-Rzepa, G. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3). [Link]

- Google Patents. (n.d.).

-

Al-Rashood, S. T., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1856–1870. [Link]

-

Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. [Link]

-

Li, Y., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Molecules, 27(23), 8352. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mc.minia.edu.eg [mc.minia.edu.eg]

- 3. The Significance of Halogen Bonding in Ligand-Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchem-ippas.eu [medchem-ippas.eu]

- 6. jms.ump.edu.pl [jms.ump.edu.pl]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. maxanim.com [maxanim.com]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. meliordiscovery.com [meliordiscovery.com]

- 21. Threshold for maximal electroshock seizures (MEST) at three developmental stages in young mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 5-Bromo-3-Methylquinazolin-4(3H)-one: A Technical Guide to Target Identification and Validation

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific derivative, 5-bromo-3-methylquinazolin-4(3H)-one. Synthesizing data from structure-activity relationship (SAR) studies across the quinazolinone class, we delineate a strategic approach for researchers and drug development professionals to identify and validate high-potential therapeutic targets for this compound. This guide focuses on two primary therapeutic areas where quinazolinones have shown significant promise: oncology and neuroscience. For each proposed target, we provide the scientific rationale, detailed experimental workflows from in vitro biochemical assays to cell-based functional screens, and the logic behind experimental design. Our objective is to furnish a comprehensive, scientifically grounded framework to accelerate the investigation of this compound as a potential therapeutic agent.

Introduction: The Quinazolinone Scaffold and the Significance of this compound

The 4(3H)-quinazolinone core is a privileged heterocyclic system, integral to numerous natural alkaloids and synthetic molecules with a wide array of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[3]

The subject of this guide, this compound, is a synthetic derivative with specific substitutions that, based on extensive structure-activity relationship (SAR) studies of analogous compounds, suggest a strong potential for targeted therapeutic activity. The presence of a halogen at the 5-position and a methyl group at the 3-position are key modifications. Halogenation, particularly with bromine, has been shown to influence the biological activity of quinazolinones, often enhancing potency. The N3-substitution is also critical for interaction with various biological targets. While direct studies on this compound are limited, the wealth of data on related quinazolinones provides a strong foundation for hypothesizing its potential therapeutic targets.

This guide will focus on the following high-potential targets, selected based on recurring evidence in the quinazolinone literature:

-

For Oncology:

-

Epidermal Growth Factor Receptor (EGFR)

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

-

Tubulin

-

-

For Neuroscience (Anticonvulsant Activity):

-

Gamma-Aminobutyric Acid Type A (GABA-A) Receptor

-

Potential Therapeutic Targets in Oncology

The quinazolinone scaffold is a well-established pharmacophore in the development of anticancer agents, with several approved drugs targeting key signaling pathways in cancer progression.[4][5][6]

Epidermal Growth Factor Receptor (EGFR)

Scientific Rationale: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[7] Its dysregulation is a key driver in many cancers, making it a prime therapeutic target.[7] Several approved EGFR inhibitors, such as gefitinib and erlotinib, are based on the quinazoline scaffold, highlighting the suitability of this chemical class for targeting the ATP-binding site of the kinase.[4][6] SAR studies have indicated that substitutions on the quinazolinone ring are crucial for potent EGFR inhibition.[8] The specific substitution pattern of this compound warrants investigation into its potential as an EGFR inhibitor.

Experimental Workflow for EGFR Target Validation:

Figure 2: Experimental workflow for validating VEGFR-2 as a target.

Experimental Protocols:

A. In Vitro VEGFR-2 Kinase Inhibition Assay

This assay is similar to the EGFR kinase assay and measures the direct inhibition of VEGFR-2 enzymatic activity.

-

Materials: Recombinant human VEGFR-2, kinase buffer, ATP, substrate, test compound, and a detection reagent. [9][10]* Procedure: Follow the same general procedure as the EGFR kinase assay, substituting VEGFR-2 for EGFR.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for VEGFR-2.

B. Endothelial Cell Proliferation Assay

This assay evaluates the compound's ability to inhibit the proliferation of endothelial cells, which is a key process in angiogenesis stimulated by VEGF.

-

Materials: Human Umbilical Vein Endothelial Cells (HUVECs), endothelial cell growth medium, VEGF, 96-well plates, test compound, and a cell viability reagent.

-

Procedure:

-

Seed HUVECs in 96-well plates.

-

Treat the cells with serial dilutions of the test compound in the presence of a stimulating concentration of VEGF.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Assess cell viability using a suitable reagent.

-

-

Data Analysis: Determine the GI50 value in the presence of VEGF.

C. Endothelial Cell Tube Formation Assay

This assay models the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

-

Procedure:

-

Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel).

-

Seed HUVECs onto the coated wells in the presence of serial dilutions of the test compound.

-

Incubate for a period that allows for tube formation (e.g., 6-18 hours).

-

Visualize the tube-like structures using a microscope and quantify parameters such as tube length and branch points.

-

-

Interpretation: A dose-dependent inhibition of tube formation indicates anti-angiogenic activity.

Tubulin Polymerization

Scientific Rationale: Microtubules, polymers of α- and β-tubulin, are crucial for cell division, making them an excellent target for anticancer drugs. [11]Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. [12]The quinazolinone scaffold has been identified in compounds that inhibit tubulin polymerization, often by binding to the colchicine site. [11] Experimental Workflow for Tubulin Target Validation:

Figure 3: Experimental workflow for validating tubulin as a target.

Experimental Protocols:

A. In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of the test compound.

-

Materials: Purified tubulin, tubulin polymerization buffer, GTP, a fluorescent reporter that binds to polymerized tubulin, test compound, a known tubulin inhibitor (e.g., nocodazole), and a known tubulin stabilizer (e.g., paclitaxel). [11]* Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add a solution of tubulin, GTP, and the fluorescent reporter to each well.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the increase in fluorescence over time using a microplate reader.

-

-

Data Analysis: Compare the polymerization curves of the test compound to the controls. Inhibition is indicated by a decrease in the rate and extent of fluorescence increase.

B. Cell Cycle Analysis by Flow Cytometry

This method determines the effect of the compound on cell cycle progression. Tubulin inhibitors typically cause an arrest in the G2/M phase.

-

Procedure:

-

Treat cancer cells with the test compound for a duration that covers at least one cell cycle (e.g., 24 hours).

-

Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells by flow cytometry.

-

-

Interpretation: An accumulation of cells in the G2/M phase of the cell cycle is indicative of microtubule disruption.

C. Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the microtubule network within cells.

-

Procedure:

-

Grow cells on coverslips and treat them with the test compound.

-

Fix and permeabilize the cells.

-

Stain the microtubules with an anti-tubulin primary antibody followed by a fluorescently labeled secondary antibody.

-

Stain the nuclei with a DNA dye (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope.

-

-

Interpretation: Disruption of the normal filamentous microtubule network, such as depolymerization or formation of abnormal mitotic spindles, confirms the compound's effect on microtubules.

Potential Therapeutic Targets in Neuroscience

Quinazolinone derivatives have a long history of investigation for their effects on the central nervous system (CNS), with some exhibiting sedative-hypnotic and anticonvulsant properties. [13]

GABA-A Receptor

Scientific Rationale: The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the CNS. [14]It is a ligand-gated ion channel that is the target of many drugs used to treat anxiety, insomnia, and epilepsy, such as benzodiazepines and barbiturates. [14]Several quinazolinone derivatives have been shown to modulate GABA-A receptor function, suggesting that this is a key target for their CNS effects. [13] Experimental Workflow for GABA-A Receptor Target Validation:

Figure 4: Experimental workflow for validating the GABA-A receptor as a target.

Experimental Protocols:

A. Radioligand Binding Assay

This assay measures the ability of the test compound to displace a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., the benzodiazepine site).

-

Materials: Rat brain membranes (a source of GABA-A receptors), a radiolabeled ligand (e.g., [3H]flumazenil), test compound, and appropriate buffers. [15][16]* Procedure:

-

Incubate the brain membranes with the radiolabeled ligand and various concentrations of the test compound.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis: Calculate the percentage of displacement of the radiolabeled ligand and determine the Ki (inhibitory constant) of the test compound.

B. In Vivo Anticonvulsant Screening Models

These models are used to assess the efficacy of the compound in preventing seizures in animals.

-

Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. [17][18] * Procedure: Administer the test compound to rodents. After a set time, induce a seizure by delivering an electrical stimulus through corneal or ear electrodes.

-

Endpoint: Protection is defined as the abolition of the hind limb tonic extensor component of the seizure.

-

-

Pentylenetetrazol (PTZ)-Induced Seizure Test: This model is used to identify compounds effective against myoclonic and absence seizures. [17][18] * Procedure: Administer the test compound to rodents, followed by a subcutaneous injection of PTZ, a GABA-A receptor antagonist.

-

Endpoint: Observe the animals for the presence or absence of clonic seizures.

-

Quantitative Data Summary

| Potential Target | Key Assay | Primary Endpoint | Typical Concentration Range for Screening |

| EGFR | In Vitro Kinase Assay | IC50 | 0.01 - 100 µM |

| Cell Proliferation Assay | GI50 | 0.01 - 100 µM | |

| VEGFR-2 | In Vitro Kinase Assay | IC50 | 0.01 - 100 µM |

| Endothelial Cell Proliferation | GI50 | 0.01 - 100 µM | |

| Tubulin | Tubulin Polymerization Assay | Inhibition (%) | 1 - 100 µM |

| Cell Cycle Analysis | G2/M Arrest (%) | 0.1 - 50 µM | |

| GABA-A Receptor | Radioligand Binding Assay | Ki | 0.001 - 10 µM |

| MES/PTZ Seizure Models | ED50 | 1 - 100 mg/kg |

Conclusion and Future Directions

This technical guide has outlined a rational, evidence-based approach for the identification and validation of potential therapeutic targets for this compound. Based on the extensive body of literature on the quinazolinone scaffold, we have prioritized EGFR, VEGFR-2, tubulin, and the GABA-A receptor as high-potential targets. The detailed experimental workflows and protocols provided herein offer a clear roadmap for researchers to systematically evaluate the activity of this compound.

The successful validation of this compound against one or more of these targets would be a significant step towards its development as a novel therapeutic agent. Subsequent research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical studies to evaluate its pharmacokinetic and safety profiles. The integration of computational methods, such as molecular docking, can further guide the design of next-generation analogs with improved therapeutic properties.

References

-

Bialer, M., & White, H. S. (2010). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy & Behavior, 17(1), 1-6. [Link]

-

UNC-Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP). [Link]

-

Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). [Link]

-

Taylor, R. D., Jewsbury, P. J., & Essex, J. W. (2002). A review of protein-small molecule docking methods. Journal of computer-aided molecular design, 16(3), 151–166. [Link]

-

Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.9. [Link]

-

Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). [Link]

-

Endler, A., Kesten, C., Schneider, R., & Persson, S. (2016). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 6(22), e2013. [Link]

-

Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]

-

Gaikwad, S., et al. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 175-178. [Link]

-

Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR protocols, 3(2), 101289. [Link]

-

Ambrósio, A. F., Soares-da-Silva, P., Carvalho, C. M., & Carvalho, A. P. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy research, 145, 135–144. [Link]

-

Lee, Y. R., et al. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical chemistry, 86(15), 7468–7475. [Link]

-

Gupta, S.K. (2004). Drug Screening Methods. Jaypee Brothers Medical Publishers (P) Ltd.[Link]

-

Wilson, A. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS omega, 6(27), 17299–17309. [Link]

-

Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. In Biomedical Engineering - Molecular Docking - Recent Advances. IntechOpen. [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]

-

An, F., & Xie, X. Q. (2022). A review for cell-based screening methods in drug discovery. Journal of translational medicine, 20(1), 58. [Link]

-

Zhidkova, E. M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in pharmacology, 11, 497. [Link]

-

Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 14(5), e1006152. [Link]

-

Haider, M. F., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug development research, 83(4), 859–890. [Link]

-

Sahu, P. K. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

-

BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]

-

Krovat, E. M., Steindl, T., & Langer, T. (2005). A review of protein-small molecule docking methods. Current computer-aided drug design, 1(1), 93–102. [Link]

-

Haider, M. F., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug development research, 83(4), 859–890. [Link]

-

Haider, M. F., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug development research, 83(4), 859–890. [Link]

-

Al-Ostoot, F. H., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[14][15][17]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European journal of medicinal chemistry, 220, 113476. [Link]

-

Abdel-Ghani, T. M., et al. (2021). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules (Basel, Switzerland), 26(11), 3299. [Link]

-

Babcook, M. A., & Poy, F. (2021). Structure-activity relationship of anticancer drug candidate quinones. Molecules (Basel, Switzerland), 26(16), 4967. [Link]

-

Masi, A., et al. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and without Fab bound, and SDS–PAGE analysis of a representative purification. Nature, 565(7741), 454-459. [Link]

-

BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

-

Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules (Basel, Switzerland), 27(19), 6649. [Link]

-

Sharma, P. C., et al. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(3), 1845-1856. [Link]

-

Campiani, G., et al. (2002). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Il Farmaco, 57(1), 29-43. [Link]

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. researcher.manipal.edu [researcher.manipal.edu]

- 5. researchgate.net [researchgate.net]

- 6. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. PDSP - GABA [kidbdev.med.unc.edu]

- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

5-Bromo-3-methylquinazolin-4(3H)-one: A Comprehensive Technical Guide for Researchers

An In-depth Review of Synthesis, Properties, and Therapeutic Potential

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] This privileged structure, a fusion of benzene and pyrimidine rings, has been extensively explored, leading to the development of numerous therapeutic agents.[3][4] Within this vast family, 5-bromo-3-methylquinazolin-4(3H)-one emerges as a compound of significant interest, meriting a detailed examination of its synthesis, chemical characteristics, and potential applications in drug discovery. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this promising molecule.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O | [5] |

| Molecular Weight | 239.07 g/mol | [5] |

| CAS Number | 1410973-83-9 | [5] |

| Appearance | Expected to be a solid at room temperature | General chemical knowledge |

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached through the cyclization of an appropriately substituted anthranilic acid derivative. A plausible and efficient synthetic route commences with the bromination of anthranilic acid, followed by N-acetylation, cyclization with a methylating agent, or a more direct cyclization involving a methyl source.

Proposed Synthetic Pathway

A rational and experimentally viable synthesis of this compound is proposed, drawing inspiration from established methodologies for related quinazolinone derivatives.[2][6] This multi-step synthesis prioritizes accessible starting materials and robust reaction conditions.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol